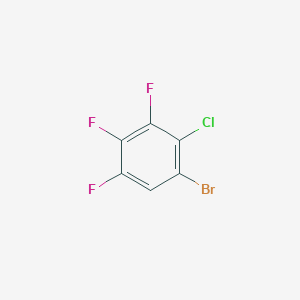

1-Bromo-2-chloro-3,4,5-trifluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related halogenated and trifluorobenzenes involves several techniques, including halogenation, fluorination, and nucleophilic aromatic substitution. For instance, compounds with similar structures undergo selective defluorination in dimethylsulfoxide with sodium azide to form triazido derivatives in high yields, showcasing the reactive nature of such compounds towards nucleophilic substitution reactions (Chapyshev & Chernyak, 2013).

Molecular Structure Analysis

The molecular structure of related compounds such as 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray diffraction, revealing detailed insights into the arrangement and bond lengths within these molecules. These studies provide a foundational understanding of how substituent groups influence the overall structure and properties of the molecule (Chaplot, McIntyre, Mierzejewski, & Pawley, 1981).

Chemical Reactions and Properties

The chemical behavior of 1-Bromo-2-chloro-3,4,5-trifluorobenzene can be inferred from reactions involving similar fluorinated aromatic compounds. These molecules participate in a variety of chemical reactions, including nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine and halogen atoms, which activates the benzene ring towards nucleophilic attack. Such reactivity is crucial for the introduction of various functional groups into the aromatic system (Heiss & Schlosser, 2003).

Physical Properties Analysis

The physical properties of halogenated and trifluorobenzenes, such as boiling points, melting points, and solubility, are significantly influenced by the presence of halogen and fluorine atoms. These atoms increase the polarity and molecular weight of the compound, affecting its volatility and interactions with solvents.

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-chloro-3,4,5-trifluorobenzene, including reactivity towards electrophilic and nucleophilic agents, are shaped by the electron-withdrawing effect of the fluorine and halogen substituents. This effect stabilizes the negative charge in reaction intermediates, facilitating various organic transformations. The presence of multiple substituents also allows for regioselective reactions, enabling the synthesis of diverse derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).

Applications De Recherche Scientifique

Organic Synthesis Enhancements

1-Bromo-2-chloro-3,4,5-trifluorobenzene serves as a pivotal intermediate in the preparation of complex molecular structures. For instance, it undergoes selective defluorination and azidation processes to form triazidobenzenes, which are valuable as photoactive cross-linking reagents in polymer chemistry and as precursors in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013). This highlights its utility in enabling the creation of novel materials with specific desired properties.

Advanced Material Development

Research indicates that derivatives of 1-Bromo-2-chloro-3,4,5-trifluorobenzene play a crucial role in the development of liquid crystal compounds, contributing to improvements in electronic display technologies. The synthesis of specific fluorinated benzene derivatives has been shown to enhance the birefringence and reduce the threshold voltage in liquid crystal formulations, offering significant advancements in display clarity and energy efficiency (Hang De-y, 2013).

Photodissociation Studies

The compound's derivatives are also essential in the study of photodissociation mechanisms, providing insights into the behavior of halogenated benzenes under light exposure. This research is fundamental for understanding the environmental fate of similar compounds and for designing materials with specific light-responsive properties (O. Borg, 2007).

Catalysis and Synthesis Methods

Furthermore, the versatility of 1-Bromo-2-chloro-3,4,5-trifluorobenzene is exemplified in its use in organometallic chemistry, where it acts as a substrate for regiospecific functionalization reactions. These reactions are pivotal for synthesizing a wide range of organometallic compounds, serving as a foundation for creating pharmaceuticals, agrochemicals, and other specialized molecules (C. Heiss & M. Schlosser, 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2-chloro-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKOVRVAPIYNAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378329 |

Source

|

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-3,4,5-trifluorobenzene | |

CAS RN |

122375-83-1 |

Source

|

| Record name | 1-bromo-2-chloro-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.